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The burgeoning field of MRNA therapeutics has underscored the critical need for modifications
that enhance translational efficiency while mitigating innate immunogenicity. The incorporation
of modified nucleosides is a key strategy to prevent the activation of pattern recognition
receptors (PRRs) and the subsequent inflammatory cascade. This guide provides an objective
comparison of two such modifications, N1-Methylpseudouridine (N1my) and 2-thiouridine
(s2U), focusing on their impact on the immunogenic profile of messenger RNA.

While both N1my and s2U are known to reduce the innate immune response to in vitro
transcribed (IVT) mRNA, a direct head-to-head quantitative comparison is not extensively
available in the current body of scientific literature. This guide, therefore, presents the well-
documented immunogenic characteristics of N1my-modified mRNA and collates the available
data on s2U-modified mRNA to offer a comprehensive overview for researchers.

Quantitative Data on Immunogenicity

The following tables summarize the quantitative effects of N1-Methylpseudouridine on cytokine
induction. Equivalent comprehensive quantitative data for 2-thiouridine from direct comparative
studies is not as readily available.
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Table 1: Cytokine Induction by N1-Methylpseudouridine (N1my)-Modified mRNA vs.
Unmodified mRNA in Human Fibroblast-Like Synoviocytes (FLS)

Unmodified EGFP N1my-modified Fold Change
Cytokine mRNA EGFP mRNA (Unmodified vs.
(concentration) (concentration) N1imy)
IL-6 Upregulated Suppressed Significant Reduction
TNF-a Upregulated Suppressed Significant Reduction
CXCL10 Upregulated Suppressed Significant Reduction

Data adapted from a study on primary human fibroblast-like synoviocytes, indicating a marked
reduction in pro-inflammatory cytokine and chemokine production with N1my modification.[1]

Table 2: Qualitative Comparison of Immunogenic Properties

N1-Methylpseudouridine

Feature 2-Thiouridine (s2U)
(N1my)
o Reduced activation of TLR3, Reduced activation of TLR3,
TLR Activation
TLR7, and TLR8.[2][3] TLR7, and TLR8.[3][4]

Abrogates 5'-triphosphate

RIG-I Activation Reduced activation.[5] ) o
RNA-mediated activation.[4]

Significantly suppressed

Cytokine Induction (e.g., TNF- - Diminished proinflammatory
compared to unmodified i

a, IL-6, IFN-B) cytokine release.[4]
MRNA.[1][6]
Enhanced compared to Increased protein expression

Protein Expression unmodified and pseudouridine-  when combined with 5-
modified mRNA.[7][8] methylcytidine.[3]

Signaling Pathways

The innate immune system recognizes foreign RNA through pattern recognition receptors
(PRRs) such as Toll-like receptors (TLRS) located in the endosomes and RIG-I-like receptors
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(RLRs) in the cytoplasm. Both N1my and s2U modifications alter the RNA structure, leading to
reduced recognition by these sensors and subsequent downstream signaling.
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Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of findings. Below are
summaries of key experimental protocols.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA with complete substitution of uridine with either N1-
Methylpseudouridine-5'-triphosphate (N1my-5'-TP) or 2-Thiouridine-5'-triphosphate (s2U-5'-
TP).

Materials:

o Linearized DNA template encoding the protein of interest with a T7 promoter.
e T7 RNA Polymerase.

¢ Ribonucleotide solution mix (ATP, GTP, CTP).

e N1my-5'-TP or s2U-5'-TP.

e Cap analog (e.g., CleanCap®).

e DNase l.

e RNA purification Kit.

Procedure:

o Assemble the transcription reaction at room temperature by combining the linearized DNA
template, ribonucleotide solution mix, the respective modified UTP, cap analog, and T7 RNA
Polymerase in transcription buffer.

o |ncubate the reaction at 37°C for 2-4 hours.

o Add DNase | to the reaction mixture and incubate for a further 15-30 minutes at 37°C to
digest the DNA template.

» Purify the synthesized mRNA using an appropriate RNA purification kit according to the
manufacturer's instructions.
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» Assess the quality and concentration of the mRNA using a spectrophotometer and
denaturing agarose gel electrophoresis.[9][10]
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Workflow for In Vitro Transcription of Modified mRNA.

Transfection of Human Peripheral Blood Mononuclear
Cells (PBMCs) with Modified mRNA

Obijective: To deliver modified mRNA into primary human immune cells to assess their
immunogenic potential.

Materials:

o Cryopreserved or freshly isolated human PBMCs.

e RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
o Transfection reagent (e.g., Lipofectamine™ MessengerMAX™ mRNA-Fect).

o Modified mRNA.

o 96-well cell culture plates.

Procedure:

e Thaw and culture PBMCs in complete RPMI-1640 medium.

e Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10”5 to 2 x 10”5 cells
per well.

» Prepare the mRNA-transfection reagent complexes by diluting the modified mRNA and the
transfection reagent in serum-free medium according to the manufacturer's protocol.
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 Incubate the complexes at room temperature for 10-30 minutes to allow for their formation.
e Add the complexes to the wells containing the PBMCs.

 Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48
hours) before collecting the supernatant for cytokine analysis.[11][12]

Cytokine Quantification by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-q, IL-6, IFN-
B) in the cell culture supernatant following mRNA transfection.

Materials:

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
o Cell culture supernatants from transfected PBMCs.

e Recombinant cytokine standards.

» Biotinylated detection antibody.

o Streptavidin-HRP.

e TMB substrate.

e Stop solution (e.g., 2N H2S04).

o Plate reader.

Procedure:

o Prepare a standard curve using serial dilutions of the recombinant cytokine.

e Add the standards and cell culture supernatants to the wells of the ELISA plate and incubate
for 1-2 hours at room temperature.

e Wash the plate multiple times with a wash buffer.
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e Add the biotinylated detection antibody to each well and incubate for 1 hour at room
temperature.

e Wash the plate and then add Streptavidin-HRP. Incubate for 20-30 minutes at room
temperature.

» Wash the plate again and add the TMB substrate. Incubate in the dark until a color develops.
e Add the stop solution to each well to terminate the reaction.
o Measure the absorbance at 450 nm using a plate reader.

o Calculate the cytokine concentrations in the samples by interpolating from the standard
curve.[13][14][15]

Conclusion

The incorporation of N1-Methylpseudouridine into mRNA is a well-established and highly
effective strategy for reducing its innate immunogenicity. This is evidenced by a significant
reduction in the activation of key RNA sensors like TLRs and RIG-I, leading to suppressed
production of pro-inflammatory cytokines and type | interferons. While 2-thiouridine is also
recognized as an immunogenicity-reducing modification that acts on similar pathways, there is
a comparative lack of direct, quantitative studies against N1Imuy.

For researchers and developers in the field of mMRNA therapeutics, N1my stands out as a
robustly characterized modification for dampening the innate immune response. Further head-
to-head studies are warranted to quantitatively benchmark the immunomodulatory effects of
s2U against N1my to broaden the palette of tools available for fine-tuning the therapeutic
properties of MRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.bdbiosciences.com/en-es/resources/protocols/cytokine-elisa
https://www.protocols.io/view/cell-culture-and-estimation-of-cytokines-by-elisa-j8nlkq75l5r7/v1
https://www.h-h-c.com/aiming-at-cytokines-with-elisas
https://www.benchchem.com/product/b15599808?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression
and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC
[pmc.ncbi.nlm.nih.gov]

2. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC
[pmc.ncbi.nlm.nih.gov]

3. Strategies for controlling the innate immune activity of conventional and self-amplifying
MRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With
Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral
response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein
products - PMC [pmc.ncbi.nim.nih.gov]

8. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena
Bioscience [jenabioscience.com]

9. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered
Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nim.nih.gov]

10. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature
Experiments [experiments.springernature.com]

11. rjhbiosciences.com [rjhbiosciences.com]

12. Lipofection with Synthetic mRNA as a Simple Method for T-Cell Immunomonitoring -
PMC [pmc.ncbi.nim.nih.gov]

13. Cytokine Elisa [bdbiosciences.com]
14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
15. h-h-c.com [h-h-c.com]

To cite this document: BenchChem. [A Comparative Analysis of N1-Methylpseudouridine and
2-Thiouridine on mRNA Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-
methylpseudouridine-and-2-thiouridine-in-mrna]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9245880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9245880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9245880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6410116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6410116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775451/
https://www.researchgate.net/publication/384078600_N1-methylpseudouridine_modification_level_correlates_with_protein_expression_immunogenicity_and_stability_of_mRNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC8807976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8807976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9376333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9376333/
https://www.jenabioscience.com/about-us/news-blog/3501-n1-methylpseudouridine-increase-mrna-vaccine-effectiveness
https://www.jenabioscience.com/about-us/news-blog/3501-n1-methylpseudouridine-increase-mrna-vaccine-effectiveness
https://pmc.ncbi.nlm.nih.gov/articles/PMC5267554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5267554/
https://experiments.springernature.com/articles/10.1007/978-1-62703-260-5_2
https://experiments.springernature.com/articles/10.1007/978-1-62703-260-5_2
https://rjhbiosciences.com/2022/03/04/mrna-modification-of-pbmcs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8310085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8310085/
https://www.bdbiosciences.com/en-es/resources/protocols/cytokine-elisa
https://www.protocols.io/view/cell-culture-and-estimation-of-cytokines-by-elisa-j8nlkq75l5r7/v1
https://www.h-h-c.com/aiming-at-cytokines-with-elisas
https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-methylpseudouridine-and-2-thiouridine-in-mrna
https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-methylpseudouridine-and-2-thiouridine-in-mrna
https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-methylpseudouridine-and-2-thiouridine-in-mrna
https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-methylpseudouridine-and-2-thiouridine-in-mrna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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